molecular formula C13H13NO2 B15068398 2-(Dimethylamino)-3-methylnaphthalene-1,4-dione CAS No. 118290-21-4

2-(Dimethylamino)-3-methylnaphthalene-1,4-dione

Cat. No.: B15068398
CAS No.: 118290-21-4
M. Wt: 215.25 g/mol
InChI Key: QRKOIDKGPWEQGG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a dimethylamino group and a methyl group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-3-methylnaphthalene-1,4-dione typically involves the reaction of 3-methylnaphthalene-1,4-dione with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-3-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the dimethylamino group under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

2-(Dimethylamino)-3-methylnaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The naphthoquinone structure can undergo redox reactions, generating reactive oxygen species that can affect cellular processes.

Comparison with Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but has a different core structure.

    3-Dimethylamino Benzoic Acid: Contains a dimethylamino group attached to a benzoic acid core.

    4,5-Bis(dimethylamino)quinoline: A quinoline derivative with two dimethylamino groups.

Uniqueness: 2-(Dimethylamino)-3-methylnaphthalene-1,4-dione is unique due to its specific naphthoquinone structure combined with the dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

118290-21-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-(dimethylamino)-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C13H13NO2/c1-8-11(14(2)3)13(16)10-7-5-4-6-9(10)12(8)15/h4-7H,1-3H3

InChI Key

QRKOIDKGPWEQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)N(C)C

Origin of Product

United States

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